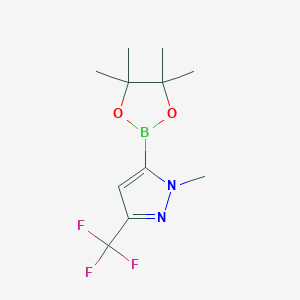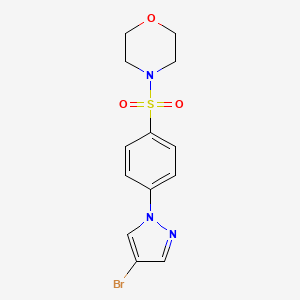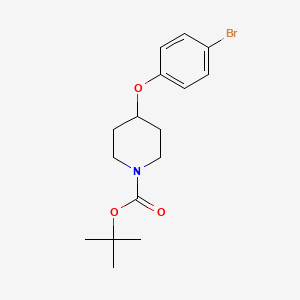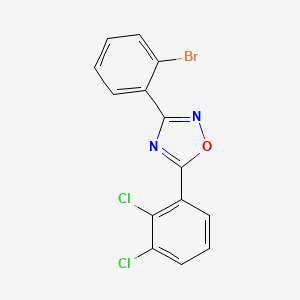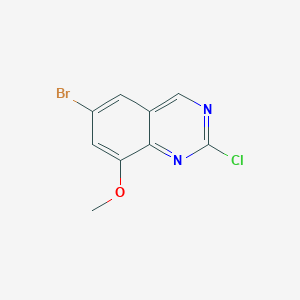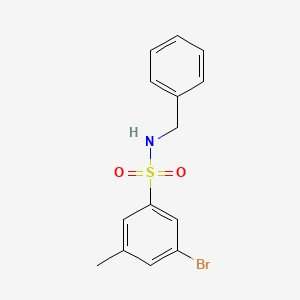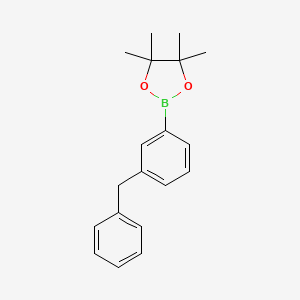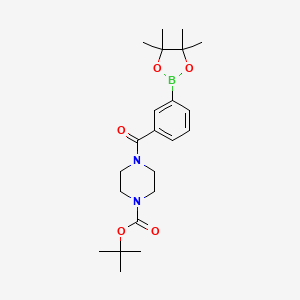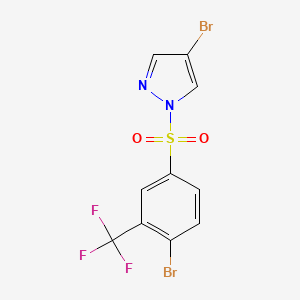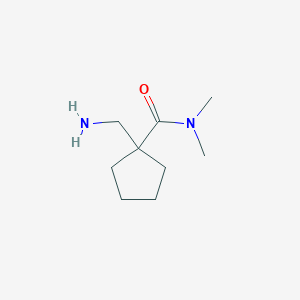
1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance and any distinctive characteristics .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its reactivity, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. This can include its melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
1. Applications in Anticancer Research
Amino acid derivatives, including those similar to 1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. These compounds show promise in the design of new anticancer agents. For example, certain compounds exhibited significant cytotoxicity in ovarian and oral cancers (Kumar et al., 2009).
2. Role in Heterocyclic Synthesis
Compounds with structures similar to 1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide have been used in the synthesis of heterocyclic compounds. These compounds have been studied for their potential as antibiotics and against both Gram-positive and Gram-negative bacteria, illustrating their importance in drug development (Ahmed, 2007).
3. Synthesis of Propanediol and Aminopropanol Derivatives
Research has been conducted on the reaction of N-methyl-6′,7′-dimethoxy-2′,3′-dihydro-1′H-spiro[cyclopentan-1,4′-isoquinoline]-1′-carboxamide, a compound related to 1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide, with phenoxymethyloxiranes. This led to the synthesis of new propanediol derivatives and aminopropanol derivatives, indicating potential applications in chemical synthesis (Aghekyan et al., 2015).
4. Exploration in Medicinal Chemistry
Structural investigations of compounds structurally related to 1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide have been conducted. These studies are crucial in understanding the geometry of molecules and their potential applications in medicinal chemistry (Belyakov et al., 2008).
5. Synthesis and Biological Evaluation of Carboxamide Derivatives
Carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to 1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide, have been synthesized and evaluated for their cytotoxic activity. These studies contribute to the development of new therapeutic agents, particularly in oncology (Deady et al., 2003).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-11(2)8(12)9(7-10)5-3-4-6-9/h3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTLEMUHQYHGQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(aminomethyl)-N,N-dimethylcyclopentane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



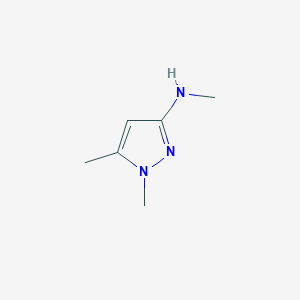
![Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1373108.png)
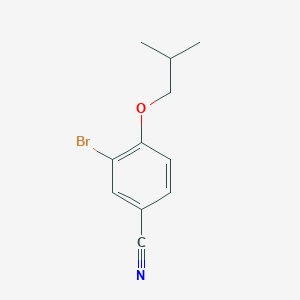
![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1373111.png)
![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1373112.png)
